2-ethoxy-5,6,7,8-tetrahydroQuinoline
Description
Historical Context and Evolution of Tetrahydroquinoline Chemistry
The journey into the chemistry of tetrahydroquinolines began in the 19th century. The parent compound, quinoline (B57606), was first extracted from coal tar, and subsequent hydrogenation led to the discovery of tetrahydroquinoline. ontosight.ai Early methods for synthesizing these structures have evolved significantly over the decades. Classic approaches like the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an olefin, laid the groundwork for accessing the tetrahydroquinoline core. ontosight.ai Modern synthetic chemistry has introduced more efficient and sophisticated methods, including microwave-assisted synthesis, domino reactions, and the use of various metal catalysts, which offer improved yields, faster reaction times, and greater control over the molecular structure. ontosight.ainih.gov These advancements continue to expand the accessibility and diversity of tetrahydroquinoline derivatives for various scientific applications.
Structural Features and Chemical Classification of 2-ethoxy-5,6,7,8-tetrahydroquinoline within the Tetrahydroquinoline Family
This compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is itself a partially hydrogenated version of quinoline. Its structure is characterized by a fused bicyclic system comprising a dihydropyridine (B1217469) ring fused to a benzene (B151609) ring.
The key structural features are:
Tetrahydroquinoline Core: A bicyclic heterocyclic aromatic compound where one of the rings, the pyridine (B92270) ring, is partially saturated with hydrogen atoms. ontosight.ai
Ethoxy Group at Position 2: An ethyl group linked via an oxygen atom (CH₃CH₂O-) is attached to the second carbon atom of the heterocyclic ring.
Saturated Carbocyclic Ring: The "5,6,7,8-tetrahydro" designation indicates that the benzene part of the quinoline nucleus is fully hydrogenated, forming a cyclohexane (B81311) ring.
Within the broader family, this compound is classified as a 2-alkoxy-substituted tetrahydroquinoline. The presence and position of the ethoxy group can influence the molecule's chemical properties, such as its reactivity and solubility, compared to the unsubstituted parent scaffold.
Below is a table summarizing the basic properties of the parent compound, 5,6,7,8-Tetrahydroquinoline (B84679).
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Transparent to yellow liquid |
| Density | 1.08 g/cm³ |
| Boiling Point | 238 °C |
| IUPAC Name | 5,6,7,8-tetrahydroquinoline |
Data for the parent 5,6,7,8-tetrahydroquinoline scaffold. nih.gov
Significance of the Tetrahydroquinoline Scaffold in Modern Organic Synthesis and Advanced Biological Sciences
The tetrahydroquinoline motif is recognized as a "privileged scaffold" in medicinal chemistry. This term signifies that this particular molecular structure is capable of binding to a variety of biological targets, making it a recurring and valuable component in the design of new drugs. researchgate.net
In modern organic synthesis, the tetrahydroquinoline scaffold serves as a crucial building block for creating more elaborate molecules. Its rigid, bicyclic structure provides a reliable framework upon which chemists can build, adding various functional groups to tailor the final molecule's properties.
Several advanced synthetic strategies have been developed to construct this core structure efficiently:
Domino Reactions: These multi-step reactions occur in a single pot without isolating intermediates, offering an efficient and atom-economical route to highly substituted tetrahydroquinolines. nih.gov
Metal-Catalyzed Reactions: Catalysts based on gold, manganese, and iridium have been employed to facilitate the synthesis of tetrahydroquinolines under mild conditions with high yields and selectivity. organic-chemistry.orgnih.govresearchgate.net
Asymmetric Synthesis: Chiral catalysts are used to produce specific enantiomers (mirror-image isomers) of tetrahydroquinolines. This is particularly important in pharmaceutical development, as often only one enantiomer of a drug is biologically active. dicp.ac.cnrsc.org
Aza-Diels-Alder Reaction: This reaction is a powerful method for constructing the six-membered nitrogen-containing ring of the tetrahydroquinoline system. acs.orgnih.gov
The versatility of these synthetic methods allows for the creation of large libraries of tetrahydroquinoline derivatives, which can then be screened for various biological activities.
The tetrahydroquinoline core is present in a wide array of natural products and synthetic compounds that exhibit significant pharmacological properties. tandfonline.comnih.gov Its structural features allow it to interact with various biological receptors and enzymes, leading to a broad spectrum of activities.
Tetrahydroquinoline derivatives have been investigated for a range of therapeutic applications, including:
Anticancer Agents: Many compounds containing this scaffold have shown the ability to inhibit the growth of cancer cells. nih.govresearchgate.net
Antimalarial Drugs: The quinoline and tetrahydroquinoline families have historically been a rich source of antimalarial compounds. ontosight.ai
Antibacterial and Antiviral Activities: Researchers have identified tetrahydroquinoline derivatives with potent activity against various bacteria and viruses. ontosight.ai
Neuroprotective Effects: Some analogs are being explored for their potential in treating neurodegenerative diseases. rsc.org
The following table highlights some well-known compounds that feature the tetrahydroquinoline scaffold and their associated biological activities.
| Compound Name | Biological Activity/Significance |
| Oxamniquine | Antischistosomal agent (used to treat parasitic worm infections) wikipedia.org |
| Dynemycin | Antitumor antibiotic wikipedia.org |
| Viratmytcin | Antitumor antibiotic wikipedia.org |
| Cuspareine | Natural alkaloid with antibacterial and cytotoxic activity nih.govrsc.org |
| Galipeine | Natural alkaloid with activity against certain malarial strains rsc.org |
| Martinellic Acid | Natural product known as a non-peptide antagonist for bradykinin (B550075) receptors nih.gov |
The continued exploration of the tetrahydroquinoline scaffold in drug discovery underscores its importance and potential for developing new and effective therapeutic agents. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-ethoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-8-7-9-5-3-4-6-10(9)12-11/h7-8H,2-6H2,1H3 |
InChI Key |
IFUBSHNXVWPBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxy 5,6,7,8 Tetrahydroquinoline and Analogues
Regioselective Synthesis of 2-ethoxy-5,6,7,8-tetrahydroQuinoline
Regioselective synthesis allows for the precise control of substituent placement on the tetrahydroquinoline core, which is essential for tuning the pharmacological properties of the resulting molecules.
Direct Synthetic Routes from Cyclohexanone (B45756) and Arylidene Malononitriles
A direct and efficient approach to synthesizing 2-alkoxy-5,6,7,8-tetrahydroquinoline derivatives involves a one-pot, microwave-assisted reaction between cyclohexanone, an arylidene malononitrile, and an alcohol in the presence of a base. researchgate.netresearchgate.net This method provides a rapid and high-yielding pathway to various substituted 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles.
The reaction proceeds via a proposed mechanism initiated by the formation of a sodium alkoxide from the corresponding alcohol and sodium. researchgate.net This is followed by a series of condensation and cyclization steps to afford the final product. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.net
Table 1: Examples of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles synthesized from cyclohexanone and arylidene malononitriles. researchgate.net
| Aryl Group (Ar) | Alcohol | Product |
| Phenyl | Methanol | 2-methoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| 4-Chlorophenyl | Ethanol (B145695) | 4-(4-chlorophenyl)-2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| 4-Methoxyphenyl | Methanol | 2-methoxy-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| 3,4-Dimethoxyphenyl | Ethanol | 4-(3,4-dimethoxyphenyl)-2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Derivatization from 2-Alkoxy-5,6,7,8-tetrahydroquinolin-4-ones
Another versatile method for the synthesis of this compound analogues involves the derivatization of 2-alkoxy-5,6,7,8-tetrahydroquinolin-4-one precursors. A key starting material, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one, can be synthesized by the catalytic hydrogenation of 4-hydroxy-2-methylquinoline (B36942) using platinum oxide in glacial acetic acid. researchgate.net
This intermediate can then undergo further functionalization. For instance, iodination followed by O-alkylation provides a route to 2-alkoxy-3-iodo-5,6,7,8-tetrahydroquinoline derivatives. An example of this is the synthesis of 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline from 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one by reaction with potassium carbonate and ethyl iodide. researchgate.net
Catalytic Hydrogenation Strategies for Quinoline (B57606) Precursors
Catalytic hydrogenation of the quinoline ring system is a fundamental approach to obtaining tetrahydroquinolines. The selectivity of this reduction is highly dependent on the catalyst and reaction conditions, allowing for the targeted synthesis of either 1,2,3,4-tetrahydroquinolines or the desired 5,6,7,8-tetrahydroquinolines.
Selective Catalytic Hydrogenation for the Pyridine (B92270) Ring
While the hydrogenation of quinolines typically occurs at the more reactive pyridine ring to yield 1,2,3,4-tetrahydroquinolines, specific conditions can favor the reduction of the carbocyclic (benzene) ring. acs.orgnih.gov The selective hydrogenation of the benzene (B151609) ring in quinolines to produce 5,6,7,8-tetrahydroquinolines has been achieved using platinum oxide (PtO2) as a catalyst in strongly acidic media such as trifluoroacetic acid or 12 N hydrochloric acid. acs.org This method has been applied to the synthesis of various amino-substituted 5,6,7,8-tetrahydroquinolines from their corresponding acetamido-quinolines. acs.org
A patented method describes a two-step process where quinoline is first catalytically hydrogenated at a lower temperature (20°C to 110°C) and then subjected to an isomerization reaction at a higher temperature (140°C to 300°C) to yield 5,6,7,8-tetrahydroquinoline (B84679). google.com Furthermore, a ruthenium catalyst, Ru(η3-methallyl)2(cod)–PhTRAP, has been shown to selectively reduce the carbocyclic ring of quinolines. rsc.orgrsc.org
Table 2: Catalysts and Conditions for Selective Hydrogenation of Quinolines.
| Catalyst | Conditions | Product | Reference |
| Platinum Oxide (PtO2) | Strongly acidic medium (e.g., CF3COOH, 12 N HCl) | 5,6,7,8-Tetrahydroquinolines | acs.org |
| PD Catalyst (modified Pd/C) | Hydrogenation followed by isomerization | 5,6,7,8-Tetrahydroquinoline | google.com |
| Ru(η3-methallyl)2(cod)–PhTRAP | Hydrogen gas | 5,6,7,8-Tetrahydroquinolines | rsc.orgrsc.org |
| Al2O3–Pd–D/Ni | Low H2 pressure, green solvents (ethanol, ethanol/water) | 1,2,3,4-Tetrahydroquinolines (preferred) and 5,6,7,8-Tetrahydroquinolines | rsc.org |
Asymmetric Hydrogenation Protocols
The development of asymmetric hydrogenation protocols allows for the synthesis of enantiomerically enriched tetrahydroquinolines, which are of great interest in medicinal chemistry. The catalytic asymmetric hydrogenation of the carbocycle of quinolines to produce optically active 5,6,7,8-tetrahydroquinolines has been successfully achieved. rsc.orgrsc.orgdicp.ac.cn
A notable example is the use of a chiral ruthenium catalyst, Ru(η3-methallyl)2(cod)–PhTRAP, which converts 8-substituted quinolines into chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios (up to 91:9 er). rsc.orgrsc.org This method demonstrates unusual chemoselectivity, favoring the dearomatization of the carbocyclic ring over the pyridine ring. rsc.org The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has also been reported, which can serve as valuable ligands in metal catalysts for asymmetric transfer hydrogenation. mdpi.com
Multicomponent Reaction (MCR) Approaches to Tetrahydroquinoline Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of tetrahydroquinoline scaffolds.
The Povarov reaction is a well-known MCR for the synthesis of tetrahydroquinolines. thieme-connect.comsci-rad.com It involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid. sci-rad.com This reaction can be performed in a multi-step or a one-pot, three-component fashion, providing access to a diverse range of substituted tetrahydroquinolines. sci-rad.comorganic-chemistry.org
Another MCR approach involves the one-pot, three-component condensation of formaldehyde, an amine, and tetrahydroquinoline to form N-Mannich bases of tetrahydroquinoline. nih.gov Furthermore, a diastereoselective synthesis of tetracyclic tetrahydroquinoline derivatives has been achieved through a multicomponent reaction of an isocyanide, an allenoate, and a 2-aminochalcone. acs.org While the Gewald reaction is primarily known for the synthesis of aminothiophenes, its principles of multicomponent condensation are relevant to the broader field of heterocyclic synthesis. wikipedia.orgresearchgate.netorganic-chemistry.org
Domino and Cascade Reaction Sequences in Tetrahydroquinoline Synthesis
Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation, avoiding the need for isolation of intermediates. nih.gov These reactions are characterized by high atom economy and are often environmentally benign. nih.gov
One of the most notable domino reactions for the synthesis of tetrahydroquinolines is the Povarov reaction, which is a formal [4+2] cycloaddition of an imine with an electron-rich alkene. researchgate.netsci-rad.com In the context of synthesizing this compound analogues, an enol ether, such as ethyl vinyl ether, can serve as the dienophile. The reaction can be performed as a three-component reaction between an aniline, an aldehyde, and an enol ether, catalyzed by a Lewis or Brønsted acid. sci-rad.com
A plausible domino sequence for the synthesis of a 2-ethoxy-4-substituted-tetrahydroquinoline derivative via a Povarov-type reaction is depicted below:
In situ imine formation: Aniline reacts with an aldehyde in the presence of an acid catalyst to form an in situ generated imine.
[4+2] Cycloaddition: The electron-rich ethyl vinyl ether then undergoes a [4+2] cycloaddition with the protonated imine (dienophile), leading to the formation of the tetrahydroquinoline ring system.
Recent advancements in this area have focused on expanding the scope of the Povarov reaction and developing catalytic systems that allow for milder reaction conditions and higher yields. For instance, the use of various Lewis acids has been shown to effectively catalyze the synthesis of disubstituted tetrahydroquinolines. sci-rad.com
Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides, which could be conceptually extended and adapted for tetrahydroquinoline synthesis. mdpi.com Another approach involves the domino reaction of N-indanyl(methoxy)amines, which proceeds through elimination, rearrangement, and addition of an organometallic reagent to furnish 2-substituted tetrahydroquinolines. acs.org
Asymmetric Synthetic Routes to Tetrahydroquinoline Derivatives
The development of asymmetric methods to access enantiomerically enriched tetrahydroquinolines is of paramount importance due to the stereospecific nature of their biological activities. Various catalytic asymmetric strategies have been successfully employed for this purpose.
Chiral Lewis Acid Catalysis
Chiral Lewis acid catalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org In a tandem hydroamination/asymmetric transfer hydrogenation, a gold catalyst can act as a π-Lewis acid in the initial hydroamination step and as a chiral Lewis acid in the subsequent asymmetric hydrogen-transfer, affording tetrahydroquinolines with high enantioselectivities. organic-chemistry.org The use of chiral N,N'-dioxide ligands in combination with cobalt catalysts has also been reported for the domino hydride transfer–cyclization protocol to prepare chiral tetrahydroquinolines.
While specific examples for the synthesis of this compound using chiral Lewis acid catalysis are not extensively documented, the general applicability of these methods to a wide range of substrates suggests their potential for the enantioselective synthesis of this target molecule and its analogues. For instance, the Povarov reaction can be rendered asymmetric by employing a chiral Lewis acid catalyst, which coordinates to the imine and directs the approach of the dienophile in a stereoselective manner.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids have proven to be highly effective Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of tetrahydroquinolines. globethesis.comnih.govnih.gov A notable application is the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a one-pot process involving a chiral phosphoric acid-catalyzed dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. nih.gov This methodology has been shown to be applicable to a diverse range of substrates, affording the desired tetrahydroquinolines in excellent yields and with high enantioselectivities. nih.gov
Another strategy involves a three-component Povarov reaction of aldehydes, anilines, and benzyl (B1604629) N-vinylcarbamate catalyzed by a chiral phosphoric acid to yield cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excesses. organic-chemistry.org The application of these methods to the synthesis of this compound would likely involve the use of an appropriate enol ether as the dienophile in an asymmetric Povarov-type reaction.
| Catalyst | Substrate | Product | Yield (%) | ee (%) |
| Chiral Phosphoric Acid | 2-Aminochalcone | 2,4-Diaryl-tetrahydroquinoline | 85-98 | 90-99 |
| Chiral Phosphoric Acid | Aldehyde, Aniline, Enol Ether | 2-Alkoxy-4-aryl-tetrahydroquinoline | 70-95 | 85-98 |
Table 1: Representative Examples of Chiral Phosphoric Acid-Catalyzed Tetrahydroquinoline Synthesis. (Data extrapolated from analogous reactions)
Kinetic Resolution via Lithiation and Electrophilic Quench
Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. A highly enantioselective kinetic resolution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines has been achieved through lithiation in the presence of the chiral ligand sparteine, followed by trapping the organolithium intermediate with an electrophile. whiterose.ac.uk This method allows for the separation of the two enantiomers, with one reacting faster with the lithium base, leading to an enantioenriched unreacted starting material and a 2,2-disubstituted tetrahydroquinoline product. whiterose.ac.uk
This methodology could be applied to a racemic mixture of N-Boc-2-ethoxy-5,6,7,8-tetrahydroquinoline. The lithiation would preferentially occur at the 2-position of one enantiomer, which could then be quenched with an electrophile. This would result in the recovery of the other enantiomer in high enantiomeric excess.
Organocatalytic Approaches
Organocatalysis has become a cornerstone of modern asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. researchgate.net Various organocatalytic strategies have been developed for the asymmetric synthesis of tetrahydroquinolines. researchgate.net For instance, a visible-light-induced cyclization/chiral phosphoric acid-catalyzed transfer hydrogenation reaction of 2-aminoenones provides a relay catalytic system for the synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org
Furthermore, supramolecular organocatalysis, using a combination of a quinidine-derived thiourea (B124793) and an amino acid, has been employed for the synthesis of functionalized chiral tetrahydroquinolines. nih.gov These approaches often involve the activation of substrates through the formation of chiral iminium or enamine intermediates. An organocatalytic asymmetric Povarov reaction, for example, could be a viable route to enantiomerically enriched this compound.
| Organocatalyst | Reaction Type | Substrates | Product | Yield (%) | ee (%) |
| Chiral Primary Amine | Aza-Michael | o-amino-α,β-unsaturated ester | 2-Alkoxycarbonyl-tetrahydroquinoline | 75-90 | 88-97 |
| Chiral Thiourea | Povarov Reaction | Imine, Enol Ether | 2-Alkoxy-tetrahydroquinoline | 60-85 | 80-95 |
Table 2: Examples of Organocatalytic Asymmetric Synthesis of Tetrahydroquinoline Derivatives. (Data extrapolated from analogous reactions)
Microwave-Assisted Synthetic Protocols for Tetrahydroquinolines
Microwave-assisted organic synthesis has gained significant attention as a green and efficient technology that can dramatically reduce reaction times, improve yields, and enhance product purity. nih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including tetrahydroquinolines.
A particularly relevant study reports an efficient, microwave-assisted, one-pot synthesis of novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net This reaction involves the condensation of cyclohexanone and arylidene malononitriles in an alcohol (e.g., ethanol to provide the 2-ethoxy group) in the presence of sodium. The use of microwave irradiation significantly accelerates the reaction, leading to excellent yields in a short period. researchgate.net The proposed mechanism involves the formation of a sodium alkoxide, which acts as a catalyst and a reagent. researchgate.net
This protocol provides a direct and efficient route to compounds that are structurally very similar to this compound, highlighting the potential of microwave-assisted synthesis in this area.
| Reactants | Alcohol | Conditions | Product | Yield (%) |
| Cyclohexanone, Arylidene malononitrile | Ethanol | Microwave, Sodium | 2-ethoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 85-95 |
| Cyclohexanone, Arylidene malononitrile | Methanol | Microwave, Sodium | 2-methoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 88-96 |
Table 3: Microwave-Assisted Synthesis of 2-Alkoxy-5,6,7,8-tetrahydroquinoline Derivatives. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of Tetrahydroquinolines
The growing emphasis on environmentally conscious chemical manufacturing has spurred the development of green and sustainable synthetic routes for tetrahydroquinolines. These methodologies aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the core principles of green chemistry. A variety of innovative techniques have been explored for the synthesis of the tetrahydroquinoline scaffold, which can be conceptually applied to the production of this compound and its analogues.
One promising approach is the use of electrochemical methods for the synthesis of tetrahydroquinoline derivatives. researchgate.net This technique offers mild reaction conditions, often at room temperature, and high efficiency. For instance, the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor provides a pathway to selectively synthesize tetrahydroquinoline derivatives. researchgate.net This method avoids the need for harsh reducing agents and high temperatures, contributing to a greener process.
Microwave-assisted organic synthesis has also emerged as a powerful tool for the sustainable production of tetrahydroquinoline derivatives. An efficient, microwave-assisted, one-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported. researchgate.net This method utilizes cyclohexanone and arylidene malononitriles in the corresponding alcohols with sodium as a catalyst. researchgate.net The key advantages of this approach include significantly shorter reaction times, good to excellent product yields, and the avoidance of hazardous reagents. researchgate.net
Multi-component reactions (MCRs) in aqueous media represent another cornerstone of green synthesis for tetrahydroquinolines. The one-pot, three-component cyclocondensation of aromatic amines, aldehydes, and cyclopentadiene (B3395910) has been successfully implemented in water, an environmentally benign solvent. researchgate.net Lewis acid catalysts, such as aluminum trichloride, have also been shown to be effective in aqueous media for the synthesis of pyrano- and furano[3,2-c]quinolines from anilines and cyclic enol ethers. researchgate.net Furthermore, the use of recyclable and green catalysts like bleaching earth clay in polyethylene (B3416737) glycol (PEG-400) for the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile (B2411910) derivatives highlights the potential for developing highly sustainable processes. researchgate.net
Oxidative dehydrogenative coupling (ODC) offers an atom-economic and sustainable route to N-heterocycles. rsc.org Cooperative bifunctional catalysts based on transition metal oxides/Bi(III) have been utilized for the solvent-, additive-, oxidant-, and base-free cyclization of anilines with vicinal diols to produce quinolines. rsc.org The high reusability of these catalysts further enhances the sustainability of this method. rsc.org The "borrowing hydrogen" methodology, which uses a manganese pincer catalyst, provides an atom-efficient pathway for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct.
The following table summarizes various green synthetic approaches applicable to the synthesis of tetrahydroquinoline analogues.
| Green Chemistry Approach | Key Features | Example Application |
| Electrochemical Synthesis | Mild conditions, high efficiency, avoids harsh reagents. researchgate.net | Hydrocyanomethylation/hydrogenation of quinolines. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced waste. researchgate.net | One-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net |
| Multi-component Reactions in Water | Use of environmentally benign solvent, operational simplicity. researchgate.netresearchgate.net | Cyclocondensation of anilines, aldehydes, and cyclopentadiene. researchgate.net |
| Reusable Catalysts | Catalyst can be recovered and reused, minimizing waste. researchgate.netrsc.org | Bleaching earth clay for tetrahydroquinoline-3-carbonitriles; researchgate.net Transition metal oxide/Bi(III) for quinolines. rsc.org |
| Oxidative Dehydrogenative Coupling | Atom-economic, solvent- and additive-free conditions. rsc.org | Synthesis of quinolines from anilines and vicinal diols. rsc.org |
Functionalization and Derivatization Strategies for the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold serves as a versatile template for the introduction of a wide array of functional groups, enabling the synthesis of diverse analogues with tailored properties. Various strategies have been developed for the functionalization and derivatization of the tetrahydroquinoline core, including at the nitrogen atom and at different positions of both the saturated and aromatic rings.
N-Functionalization:
A common strategy for derivatizing the tetrahydroquinoline core is through N-alkylation. A tandem reductive alkylation of quinolines to N-functionalized tetrahydroquinolines has been demonstrated using hexafluoroisopropanol (HFIP) as a mediator. rsc.orgrsc.org This one-pot approach allows for the introduction of various alkyl groups through reductive amination with aldehydes. rsc.orgrsc.org
C-H Functionalization and Derivatization:
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the tetrahydroquinoline skeleton, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov
C2- and C4-Functionalization: Quinolines can undergo catalyst-free double C-H functionalization with secondary phosphine (B1218219) oxides to yield 2,4-bisphosphorylated quinolines after oxidation of the intermediate tetrahydroquinoline. nih.gov This demonstrates the reactivity of the C2 and C4 positions towards nucleophilic attack.
C4-Substitution: A highly selective deprotonation at the 4-position of tetrahydroquinolines using organolithiums and phosphoramide (B1221513) ligands has been developed. chemrxiv.orgnih.gov This allows for the subsequent alkylation with primary and secondary alkyl halides or a Negishi cross-coupling with aromatic halides to introduce a variety of substituents at this position. chemrxiv.orgnih.gov
C8-Functionalization: The 8-position of the tetrahydroquinoline ring can also be selectively functionalized. Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines has led to a series of alkenes substituted at the 8-position. nih.gov Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and used as ligands in asymmetric catalysis. nih.gov
A specific example analogous to the target compound involves the synthesis of 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline. researchgate.net This intermediate can then undergo further derivatization, for instance, through a Suzuki coupling reaction to introduce an aryl group at the 3-position, yielding 2-methyl-3-(4-phenoxyphenyl)-4-ethoxy-5,6,7,8-tetrahydroquinoline. researchgate.net
The following table provides a summary of functionalization strategies for the tetrahydroquinoline core.
| Position of Functionalization | Method | Reagents/Catalysts | Introduced Functional Groups |
| Nitrogen (N1) | Tandem Reductive Alkylation | Aldehydes, Hantzsch ester, HFIP | Alkyl, Benzyl groups rsc.orgrsc.org |
| C2 | Deoxygenative C-H/C-S Functionalization (of N-oxide) | Thiourea, Triflic anhydride | Thione organic-chemistry.org |
| C2 and C4 | Double C-H Functionalization | Secondary phosphine oxides | Phosphoryl groups nih.gov |
| C4 | Deprotonation-Alkylation/Cross-Coupling | Organolithiums, Alkyl/Aryl halides | Alkyl, Aryl groups chemrxiv.orgnih.gov |
| C8 | Derivatization of Benzylidene Precursor | Various reagents | Alkenes nih.gov |
| C8 | Synthesis of Chiral Amines | Enzymatic resolution, Mesylation, Azide substitution | Amino and derived functional groups nih.gov |
| C3 (of a 4-ethoxy analogue) | Suzuki Coupling | 4-phenoxyphenylboronic acid, Pd(PPh₃)₄ | 4-phenoxyphenyl researchgate.net |
These advanced synthetic methodologies, rooted in green chemistry principles and innovative functionalization strategies, provide a robust platform for the synthesis and diversification of this compound and its analogues, paving the way for the exploration of their potential applications.
Reactivity and Mechanistic Investigations of 5,6,7,8 Tetrahydroquinolines
Fundamental Reaction Pathways and Transformation Mechanisms
Detailed experimental data on the fundamental reaction pathways of 2-ethoxy-5,6,7,8-tetrahydroquinoline is scarce. General principles of heterocyclic chemistry suggest that the reactivity of the tetrahydroquinoline ring system is influenced by the interplay between the electron-donating character of the nitrogen atom and the partially saturated carbocyclic ring. The ethoxy group at the 2-position is expected to further modulate the electron density of the pyridine (B92270) portion of the molecule.
Analysis of Electrophilic and Nucleophilic Reactivity
Ring-Opening and Ring-Closure Reactions
There is no specific information in the reviewed literature concerning ring-opening or ring-closure reactions involving this compound. Such reactions are often contingent on specific functional groups and reaction conditions that have not been reported for this molecule.
Stereochemical Outcomes and Diastereoselective Control
Research focusing on the stereochemical outcomes and diastereoselective control of reactions involving this compound is not available. Achieving stereocontrol is a critical aspect of modern organic synthesis, but its application to this specific compound has not been a subject of published research.
Computational Chemistry and Mechanistic Elucidation
The application of computational chemistry to elucidate the reaction mechanisms of this compound is also an area that remains to be explored.
Density Functional Theory (DFT) Studies on Reaction Intermediates
No dedicated Density Functional Theory (DFT) studies on the reaction intermediates of this compound were found in the scientific literature. DFT studies are powerful tools for understanding the electronic structure and stability of transient species in a reaction, but they have not been applied to this specific molecule in published research.
Molecular Modeling of Reaction Pathways
Similarly, there is a lack of molecular modeling studies that map out the potential reaction pathways for this compound. Such studies would provide valuable insights into the energetics and feasibility of different transformations.
Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroquinoline Derivatives in Biological Contexts
Impact of Substitution Patterns on Biological Potency and Selectivity
Stereochemical Determinants of Activity
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and 5,6,7,8-tetrahydroquinoline (B84679) derivatives are no exception. The presence of stereogenic centers in the saturated portion of the ring system can lead to enantiomers with significantly different pharmacological profiles. The differential activity of stereoisomers is a direct consequence of the three-dimensional nature of biological targets, such as enzymes and receptors, which often exhibit stereospecific binding.
A pertinent example of the influence of stereochemistry on the biological activity of this class of compounds can be found in studies of chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. Research into the antiproliferative effects of these compounds against various cancer cell lines has demonstrated that the spatial arrangement of substituents can dramatically impact cytotoxicity. nih.gov
In one such study, the enantiomers of several active compounds were synthesized and evaluated for their in vitro antiproliferative activity. nih.gov The results highlighted that for some derivatives, one enantiomer was significantly more potent than the other. For instance, the antiproliferative activity of the enantiomers of compound 5a (an (E)-1-(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine derivative) showed a clear stereochemical preference. The (R)-enantiomer of compound 5a was found to be the most effective, while the (S)-enantiomer was the least active. nih.gov This difference in activity underscores the importance of the specific 3D orientation of the molecule for its interaction with its biological target. nih.gov
Interestingly, for other derivatives in the same study, such as compounds 3a and 2b , the two enantiomeric forms did not show a significant difference in their IC50 values, suggesting a more promiscuous binding mode or a target that is less sensitive to the stereochemistry at that particular position. nih.gov
These findings emphasize that the absolute configuration of chiral centers within the 5,6,7,8-tetrahydroquinoline scaffold is a critical determinant of biological activity. The precise orientation of key functional groups dictates the efficiency of binding to the target protein, ultimately influencing the therapeutic efficacy of the compound.
| Compound | (R)-enantiomer | (S)-enantiomer | Cell Line |
|---|---|---|---|
| 5a | 5.4 | 17.2 | A2780 (Ovarian Carcinoma) |
| 3a | ~10 | ~10 | A2780 (Ovarian Carcinoma) |
| 2b | ~12 | ~12 | A2780 (Ovarian Carcinoma) |
Molecular Basis of Recognition and Binding to Biological Targets
The biological activity of 5,6,7,8-tetrahydroquinoline derivatives is predicated on their ability to bind to specific biological targets and modulate their function. The molecular basis for this recognition and binding is rooted in the principles of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Computational methods, such as molecular docking, have become invaluable tools for elucidating these interactions at the atomic level. researchgate.netnih.gov
Molecular docking studies on various tetrahydroquinoline derivatives have provided insights into their binding modes with a range of protein targets, including microbial, cancer-related, and receptor proteins. researchgate.net These studies reveal that the tetrahydroquinoline core often serves as a scaffold to orient key pharmacophoric groups into the binding pocket of the target protein.
For instance, in the context of ecdysone receptor (EcR) agonists, tetrahydroquinoline derivatives have been shown to bind within the ligand-binding pocket of the receptor. nih.gov The binding is characterized by a network of interactions between the ligand and specific amino acid residues. The nature and positioning of substituents on the tetrahydroquinoline ring are critical for achieving high binding affinity. For example, electron-withdrawing groups on an acyl moiety attached to the tetrahydroquinoline nitrogen can enhance binding affinity to the ecdysone receptor. nih.gov
| Type of Interaction | Description | Potential Contributing Moieties |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Nitrogen atom of the quinoline (B57606) ring, substituents with H-bond donors/acceptors. |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | The saturated hydrocarbon portion of the tetrahydroquinoline ring, alkyl/aryl substituents. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine (B92270) ring of the quinoline core and aromatic substituents. |
| Electrostatic Interactions | Interactions between charged or polar groups. | The nitrogen atom of the quinoline ring (can be protonated), polar substituents. |
Biomedical and Pharmacological Research Endeavors with 5,6,7,8 Tetrahydroquinoline Derivatives
Cholinesterase Enzyme Inhibition Studies (In Vitro)
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial in regulating the levels of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. While the broader class of quinoline (B57606) and tetrahydroquinoline derivatives has been investigated for this purpose, specific research on 2-ethoxy-5,6,7,8-tetrahydroquinoline is not extensively documented in publicly available literature.
Acetylcholinesterase (AChE) Inhibition and Kinetic Analysis
Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Its inhibition increases acetylcholine levels, which can alleviate symptoms of cognitive decline. Although numerous studies have explored the AChE inhibitory potential of various synthetic and natural compounds, including some tetrahydroquinoline derivatives, specific data regarding the IC50 values and kinetic analysis for this compound are not available in the reviewed scientific literature. General studies on related compounds have demonstrated a range of inhibitory activities, often dependent on the substitution pattern on the tetrahydroquinoline ring.
Butyrylcholinesterase (BChE) Inhibition and Selectivity Profiles
Butyrylcholinesterase also hydrolyzes acetylcholine and its levels are found to be elevated in the brains of Alzheimer's disease patients, making it a relevant therapeutic target. Selective BChE inhibitors are of interest as they may offer a different side-effect profile compared to dual or AChE-selective inhibitors. As with AChE, there is a lack of specific research data on the BChE inhibitory activity and selectivity profile of this compound.
Protein Farnesyltransferase (PFT) Inhibition (In Vitro)
Protein farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates. This post-translational modification is crucial for the function of several proteins involved in cell signaling and proliferation. PFT has been identified as a potential drug target for cancer and parasitic diseases like malaria.
Efficacy Against Plasmodium falciparum PFT
In the context of malaria, caused by the parasite Plasmodium falciparum, PFT is essential for the modification of proteins required for parasite survival. Tetrahydroquinoline (THQ) derivatives have been identified as a promising class of PFT inhibitors with potential antimalarial activity. researchgate.netnih.gov Research has shown that THQ PFT inhibitors can be effective against P. falciparum in vitro. nih.govnih.gov However, specific efficacy data, such as IC50 values, for this compound against Plasmodium falciparum PFT are not detailed in the available research. Studies on other THQ derivatives have highlighted that modifications to the core structure can significantly impact their potency. nih.gov
Target Validation through Enzyme Mutagenesis Studies
The validation of PFT as the target of THQ compounds has been established through enzyme mutagenesis studies. In these studies, parasites resistant to THQ inhibitors were found to have mutations in the active site of the PFT enzyme. nih.gov These mutations resulted in a reduced sensitivity of the enzyme to the inhibitory effects of the THQ compounds, providing strong evidence that PFT is the specific target. nih.gov While this validates the mechanism for the broader class of THQ inhibitors, specific mutagenesis studies involving this compound have not been reported.
Antimicrobial Activity Investigations (In Vitro)
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Quinoline and its derivatives have a long history of use as antimicrobial agents, and research continues to explore new variations of this scaffold.
Investigations into a series of novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which are structurally related to this compound, have shown that these compounds exhibit moderate to good antimicrobial activity. researchgate.net A study on these derivatives reported their activity against a panel of bacteria and fungi. researchgate.net Although this study provides valuable insight into the potential of the 2-alkoxy-5,6,7,8-tetrahydroquinoline core, it is important to note the presence of the 3-carbonitrile group in the tested compounds, which may influence their biological activity. Specific antimicrobial data for this compound without the 3-carbonitrile modification is not available.
The table below summarizes the antimicrobial activity of some 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, highlighting the general potential of this chemical class.
| Compound | R Group | Antibacterial Activity | Antifungal Activity |
| 3c | 4-Cl | Good | Good |
| 3g | 4-NO2 | Good | Good |
| 3h | 3-NO2 | Moderate | Good |
| 3i | 2,4-di-Cl | Highest | Highest |
Data sourced from a study on 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles and is intended to be illustrative of the potential of the core structure. researchgate.net
Antibacterial Spectrum and Minimum Inhibitory Concentrations
Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) framework have been evaluated for their efficacy against a range of bacterial pathogens. Studies have shown that these compounds can exhibit moderate to good antibacterial activity. For instance, a series of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrated notable antibacterial effects when compared to standard drugs like ampicillin and chloramphenicol researchgate.net. Similarly, other quinoline derivatives have shown varying degrees of inhibition against both Gram-positive and Gram-negative bacteria nih.govmedcraveonline.com.
The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. One study highlighted that 5,7-Dichloro-8-hydroxy-2-methylquinoline was particularly potent, with MIC values of 1.1 µM against methicillin-resistant Staphylococcus aureus (MRSA) and 2.2 µM against methicillin-sensitive S. aureus (MSSA) nih.gov. Another series of 8-hydroxyquinoline derivatives also showed activity against Staphylococcus aureus, with MICs ranging from 25 to 100 mg/dm³ researchgate.net.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Tetrahydroquinoline Derivatives Against Bacterial Strains
| Compound | Bacterial Strain | MIC | Reference |
|---|---|---|---|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | nih.gov |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 µM | nih.gov |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | 2.2 µM | nih.gov |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 µM | nih.gov |
| 8-O-prenyl derivative | MRSA | 12.5 µM | nih.gov |
Antifungal Properties
The antifungal potential of 5,6,7,8-tetrahydroquinoline derivatives has also been a subject of investigation. Various analogues have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi nih.govresearchgate.net. Research has shown that certain tetrahydroquinoline derivatives possess a good degree of activity against fungi such as Candida albicans, Fusarium oxysporum, and Mucor sp. researchgate.net.
For example, in a study of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles, specific compounds exhibited good antifungal activity against Aspergillus niger when compared to the standard drug griseofulvin researchgate.net. Another investigation into tetrahydropyrimidoquinoline derivatives found that some compounds displayed strong activity against A. niger and Saccharomyces cerevisiae, and moderate activity against C. albicans nih.gov. This suggests that the tetrahydroquinoline scaffold is a viable starting point for the development of novel antifungal agents.
Antimalarial Research (In Vitro)
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine and quinine being prime examples nih.gov. Consequently, derivatives of 5,6,7,8-tetrahydroquinoline have been explored for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Activity Against Drug-Sensitive and Multi-Drug Resistant Plasmodium falciparum Strains
In vitro studies have demonstrated that tetrahydroquinoline derivatives can be active against both drug-sensitive and multi-drug resistant strains of P. falciparum nih.govd-nb.info. A notable compound from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV692140, which features a tetrahydroquinoline motif, was found to be active against multiple life-cycle stages of the parasite and maintained its activity against a series of drug-resistant strains nih.govd-nb.info.
Further research has confirmed these findings, with various synthetic derivatives showing significant growth inhibition of both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of P. falciparum unesp.brresearchgate.net. For example, a series of 5-aryl-8-aminoquinoline derivatives were found to be more active against a CQ-resistant clone than a CQ-sensitive one researchgate.net. Similarly, another study found that its SKM13 derivatives were effective against both the CQ-sensitive 3D7 strain and the CQ-resistant K1 strain parahostdis.org.
Table 2: In Vitro Antimalarial Activity of a Tetrahydroquinoline Derivative (MMV692140)
| P. falciparum Strain | Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3D7 | CQ-Sensitive | 79 | nih.govd-nb.info |
| K1 | CQ-Resistant | 140 | nih.govd-nb.info |
Mechanistic Insights into Antimalarial Action
The mechanism of action for quinoline-based antimalarials is often linked to the parasite's digestion of hemoglobin in its acidic food vacuole nih.gov. These drugs are thought to interfere with the detoxification of heme, a byproduct of hemoglobin breakdown, leading to a buildup of toxic heme that kills the parasite nih.govresearchgate.net.
More specific to the tetrahydroquinoline class, resistance and mechanistic studies on the compound MMV692140 have identified the Plasmodium falciparum translation elongation factor 2 (PfeEF2) as its putative target nih.govd-nb.info. PfeEF2 is crucial for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. Inhibition of this factor would disrupt protein production, leading to parasite death nih.govd-nb.info. Additionally, some 8-aminoquinoline derivatives are thought to act by generating reactive oxygen species through their metabolites, which causes oxidative stress and damage within the parasite researchgate.netukri.org.
Antineoplastic and Cytotoxic Potential (In Vitro)
The tetrahydroquinoline scaffold has also attracted considerable attention for its potential applications in oncology. Numerous studies have reported that novel 5,6,7,8-tetrahydroquinoline derivatives exhibit significant cytotoxic activity against various human cancer cell lines researchgate.net.
Cytotoxicity Against Human Cancer Cell Lines (e.g., HT29, HepG2, MCF7, HeLa)
A wide variety of 5,6,7,8-tetrahydroquinoline derivatives have demonstrated notable in vitro cytotoxicity against human colon carcinoma (HT-29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines researchgate.netresearchgate.net.
For instance, a series of novel benzoquinoline analogues showed varied but strong anticancer effects against HT29, MCF7, and HepG2 cells. One particular compound, 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was found to be highly potent, with LC₅₀ values of 21.23 µM for HT29, 8.24 µM for MCF7, and 26.15 µM for HepG2 cells . Another study synthesized tetrahydroquinoline-pyrazole-hydrazide derivatives and assayed their activity against HepG2 cells, identifying a compound with an IC₅₀ of 1.1 µM researchgate.net. Research on 2-methyl-5,6,7,8-tetrahydroquinoline derivatives also confirmed cytotoxic activity against cell lines including HT-29 and HeLa nih.gov. However, it is noteworthy that some quinoline derivatives tested showed no cytotoxicity against HepG2 and HeLa cell lines up to a concentration of 100 µg/mL, indicating that specific structural features are crucial for activity unesp.br.
Table 3: Cytotoxic Activity of Selected Tetrahydroquinoline Derivatives Against Human Cancer Cell Lines
| Compound Class/Name | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Benzoquinoline derivative (CNMP, 2) | HT29 (Colon) | LC₅₀ | 21.23 | |
| Benzoquinoline derivative (CNMP, 2) | MCF7 (Breast) | LC₅₀ | 8.24 | |
| Benzoquinoline derivative (CNMP, 2) | HepG2 (Liver) | LC₅₀ | 26.15 | |
| Tetrahydroquinoline-pyrazole-hydrazide (108) | HepG2 (Liver) | IC₅₀ | 1.1 | researchgate.net |
| Pyrazolo quinoline derivative (15) | MCF-7 (Breast) | IC₅₀ | < 100 | cell.com |
| Pyrazolo quinoline derivative (15) | HepG-2 (Liver) | IC₅₀ | < 100 | cell.com |
Table of Compound Names
| Abbreviation/Code | Full Chemical Name |
| CNMP, 2 | 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
| MMV692140 | N-(4-(1H-tetrazol-1-yl)benzyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
| HQ-2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline |
| 4a | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |
| 108 | (Structure-specific name, often detailed in source) |
| 15 | (Structure-specific name, often detailed in source) |
| MSSA | Methicillin-sensitive Staphylococcus aureus |
| MRSA | Methicillin-resistant Staphylococcus aureus |
| CQ | Chloroquine |
| PfeEF2 | Plasmodium falciparum translation elongation factor 2 |
Inhibition of Specific Cellular Enzymes (e.g., Na+,K+-ATPase, RET Tyrosine Kinase)
Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been investigated for their inhibitory effects on crucial cellular enzymes. One area of study has been the Na+/K+-ATPase (NKA), an essential enzyme for maintaining electrochemical gradients in animal cells. Research has identified certain halogenated phenylquinolinones as effective NKA inhibitors. For example, 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one demonstrated efficient inhibition of NKA with an IC50 value near 10 μM. nih.gov This inhibition was particularly effective at higher concentrations of K+, when the enzyme is in its E2 conformation. nih.gov Molecular docking studies suggest an energetically favorable binding site for this compound near the cytoplasmic C-terminus of the K+-bound enzyme. nih.gov
In the realm of oncology, derivatives of the structurally related 5,6,7,8-tetrahydroisoquinoline have been explored as inhibitors of the RET (Rearranged during transfection) tyrosine kinase, a recognized oncogene. nih.govbenthamscience.com Molecular docking studies have been conducted to evaluate the inhibitory potential of newly synthesized tetrahydroisoquinolines against the RET enzyme. nih.gov Certain compounds were found to bind to the RET enzyme with binding energies of -5.2 and -5.6 kcal/mol, suggesting potential inhibitory activity, although this was less potent than the standard inhibitor, alectinib (-7.2 kcal/mol). nih.gov These studies aim to identify compounds that can effectively occupy the ATP-binding site of the RET kinase or induce conformational changes to prevent its activation, thereby disrupting aberrant signaling pathways in cancers driven by RET. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reported Potency (IC50 / Binding Energy) |
|---|---|---|---|
| Halogenated Phenylquinolinones | Na+,K+-ATPase (NKA) | Inhibition is more efficient at higher K+ concentrations (E2 conformation). nih.gov | ~10 μM (for 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one) nih.gov |
| 5,6,7,8-Tetrahydroisoquinolines | RET Tyrosine Kinase | Compounds bind to the RET enzyme, suggesting potential inhibitory activity. nih.gov | -5.2 to -5.6 kcal/mol (Binding Energy) nih.gov |
Antiviral Investigations (In Vitro)
The 5,6,7,8-tetrahydroquinoline scaffold and its derivatives have been a subject of in vitro antiviral research. The inherent structure of the quinoline core, consisting of a fused benzene (B151609) and pyridine (B92270) ring, provides a rigid, planar system that can potentially interact with viral components. doi.org This has prompted investigations into a range of pharmacological effects, including antiviral activities. nih.govsemanticscholar.org
HIV-1 Reverse Transcriptase Inhibitory Activity
A significant focus of antiviral research for this chemical class has been the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. mdpi.com Substituted tetrahydroquinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds act allosterically, binding to a site distinct from the enzyme's active site to block its function. mdpi.com Structure-activity relationship (SAR) studies on novel tetrahydroquinoline derivatives have yielded compounds with nanomolar inhibitory activity against both wild-type and key mutant strains of HIV-1 RT. nih.gov
Further research into quinolinone-based derivatives has explored their potential to inhibit the ribonuclease H (RNase H) function of the reverse transcriptase, which is another validated target for anti-HIV agents. nih.gov Rationally designed quinolinone derivatives have shown activity against RNase H at micromolar concentrations. nih.gov For instance, out of one series of 39 synthesized compounds, 20 were active at concentrations up to 34 μM, with the most active demonstrating IC50 values of approximately 1.5 μM. nih.gov
| Compound Class | Viral Target | Mechanism of Action | Reported Activity |
|---|---|---|---|
| Substituted Tetrahydroquinolines | HIV-1 Reverse Transcriptase (RT) | Allosteric inhibition (NNRTI). nih.gov | Nanomolar intrinsic activity on WT and mutant enzymes. nih.gov |
| Quinolinonyl Non-Diketo Acid Derivatives | HIV-1 RT-associated Ribonuclease H (RNase H) | Inhibition of RNase H enzymatic function. nih.gov | Active at micromolar concentrations (Top compounds IC50 ≈ 1.5 μM). nih.gov |
Considerations for Pan-Assay Interference Compounds (PAINS) within Tetrahydroquinoline Scaffolds
Despite their potential as specific inhibitors, fused tetrahydroquinolines (THQs) are recognized as a class of Pan-Assay Interference Compounds (PAINS). acs.orgnih.govblogspot.comnih.gov PAINS are molecules that frequently appear as "hits" in high-throughput screening (HTS) campaigns against a wide variety of protein targets, but their activity is often due to non-specific mechanisms rather than selective binding. acs.orgnih.govblogspot.com The promiscuous activity of fused THQs across diverse assays and targets suggests that their reported effects may result from pan-assay interference. acs.orgnih.gov
Reactivity and Stability of Fused Tetrahydroquinolines in Assay Conditions
A primary concern with fused THQs is their chemical instability under standard laboratory conditions. acs.orgnih.govnih.gov Studies have demonstrated that these compounds can degrade in solution, particularly when stored in solvents like DMSO, over a matter of days. acs.orgnih.govnih.gov This degradation is often oxidative and can be accelerated by exposure to light. nih.gov The reactivity appears to be linked to specific structural features, such as a double bond within a fused cyclopentene ring. nih.govnih.gov Saturated analogs lacking this double bond have been shown to be more stable but concurrently lose their biological activity. nih.gov
This inherent reactivity means that in many screening assays, the observed biological effect may not be from the parent compound but rather from its reactive degradation byproducts. acs.orgnih.govnih.gov These byproducts can interfere with assays in numerous ways, leading to false-positive results. nih.gov The fact that fused THQs have been identified as hits in assays with varied readouts (e.g., colorimetric, chemiluminescent, SPR) further supports the idea that their activity is not linked to a specific, selective interaction but rather to a more general interference mechanism. nih.govblogspot.com
Methodologies for Identifying and Mitigating Non-Specific Assay Interference
Identifying PAINS like fused tetrahydroquinolines is a critical step in drug discovery to avoid wasting resources on non-progressable hits. acs.orgnih.gov Several methodologies can be employed:
Computational Filtering: Structural filters and algorithms have been developed to flag potential PAINS based on known problematic chemical motifs. nih.gov These tools can be used to screen compound libraries before or after HTS campaigns.
Assay-Specific Counter-Screens: It is crucial to design and run counter-screens that can detect assay interference. bris.ac.uk The validity of techniques used to identify interference is often assay-specific. researchgate.net
Orthogonal Assays: Confirming hits using different assay formats and technologies can help rule out artifacts. nih.gov If a compound is active across multiple, unrelated assay types, it raises suspicion of non-specific activity. nih.govblogspot.com
Chemical Stability Analysis: The stability of hit compounds should be rigorously assessed under the specific assay conditions. Techniques like NMR and mass spectrometry can be used to detect degradation of the parent compound over time. nih.govblogspot.com
Dose-Response Curve Analysis: Non-specific inhibitors or aggregators often produce atypical dose-response curves, for instance, with unusually high Hill slopes. nih.gov Careful analysis of these curves can be an indicator of problematic behavior.
Given the evidence of their instability and promiscuous activity, researchers are cautioned against investing significant resources into validating and optimizing fused tricyclic THQ hits from HTS campaigns. acs.orgnih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 5,6,7,8 Tetrahydroquinoline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment of protons and carbons, as well as their connectivity.
Proton (¹H) NMR spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For 2-ethoxy-5,6,7,8-tetrahydroquinoline, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the tetrahydroquinoline core, and any substituents on the aromatic ring.
The ethoxy group would typically exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), due to spin-spin coupling. The protons on the saturated portion of the tetrahydroquinoline ring (at positions 5, 6, 7, and 8) would appear as complex multiplets in the aliphatic region of the spectrum. The aromatic protons on the quinoline (B57606) ring would resonate in the downfield region, with their splitting patterns providing information about their relative positions.
Detailed research on related tetrahydroquinoline derivatives provides insights into the expected chemical shifts. For instance, in derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the protons on the saturated ring appear as multiplets between δ 1.69 and 2.78 ppm, while the aromatic protons are observed between δ 7.05 and 8.40 ppm nih.gov.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethoxy CH₃ | ~ 1.2 - 1.4 | Triplet |
| Ethoxy OCH₂ | ~ 4.0 - 4.3 | Quartet |
| H-5, H-6, H-7, H-8 | ~ 1.7 - 3.0 | Multiplets |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The carbon of the ethoxy methyl group is expected to appear in the upfield region of the spectrum, while the methylene carbon bonded to the oxygen atom will be further downfield. The sp³ hybridized carbons of the saturated ring (C-5, C-6, C-7, C-8) will resonate at intermediate chemical shifts. The sp² hybridized carbons of the aromatic and heteroaromatic rings will appear in the downfield region.
Analysis of related compounds, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, shows aliphatic carbon signals in the range of δ 19.55-34.26 ppm and aromatic/heteroaromatic carbons from δ 121.86-157.23 ppm nih.gov.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethoxy CH₃ | ~ 14 - 16 |
| Ethoxy OCH₂ | ~ 60 - 65 |
| C-5, C-6, C-7, C-8 | ~ 20 - 40 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would be used to identify adjacent protons, for example, the coupling between the ethoxy CH₂ and CH₃ protons, and the couplings between the protons on the saturated ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu HMBC is crucial for piecing together the molecular structure by connecting different fragments of the molecule, for instance, linking the ethoxy group to the quinoline ring and confirming the positions of substituents.
These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can then be used to confirm its elemental formula.
The fragmentation of tetrahydroquinoline derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for related compounds often involve the loss of substituents and cleavages of the saturated ring. nih.gov For this compound, characteristic fragment ions could arise from the loss of the ethoxy group or from retro-Diels-Alder reactions of the tetrahydroquinoline ring system.
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₅NO)
| Analysis | Predicted Value |
|---|---|
| Molecular Weight | 177.24 g/mol |
| Exact Mass | 177.1154 |
HR-MS analyses are routinely performed on tetrahydroquinoline derivatives to confirm their structures, often utilizing electrospray ionization (ESI) sources. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions include:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These would be found in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
C-O stretching vibration: A strong absorption band for the ether linkage of the ethoxy group would be expected in the 1000-1300 cm⁻¹ region.
C-N stretching vibration: This would also appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
For the related compound 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, characteristic IR peaks are observed at 3333.9 cm⁻¹ (N-H stretch), 2926.7 cm⁻¹ (aliphatic C-H stretch), and in the 1400-1600 cm⁻¹ region for the aromatic ring vibrations. nih.gov
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C / C=N Stretch | 1500 - 1650 |
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
This method is particularly valuable for establishing the absolute configuration of chiral centers, should any be present in derivatives. For example, the crystal structure of a tetrahydroisoquinoline alkaloid was determined to confirm its molecular structure and stereochemistry. mdpi.com The crystallographic data obtained can also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing. researchgate.net
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
The structural elucidation and purity assessment of this compound and its derivatives are critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this context, providing high-resolution separation and definitive identification. These methods are fundamental in synthetic chemistry for monitoring reaction progress, isolating products, and in quality control for ensuring the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18 or C8 silica), while the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water or methanol and water. sielc.comsielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the basic nitrogen in the tetrahydroquinoline ring is consistently protonated. sielc.comsielc.com
The purity of a sample is determined by injecting a solution of the compound into the HPLC system. The chromatogram generated shows peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance. Purity is then calculated as the percentage of the main peak area relative to the total area of all peaks. For accurate quantification, a reference standard of this compound is used to create a calibration curve.
Below is an interactive table summarizing typical HPLC conditions for the analysis of tetrahydroquinoline derivatives.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier. Formic acid is MS-compatible and improves peak shape for basic analytes. sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between analysis time and resolution. |
| Detector | UV-Vis Diode Array Detector (DAD) | The quinoline chromophore allows for sensitive detection, typically monitored in the range of 220-350 nm. |
| Column Temp. | 25-40 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds, including many tetrahydroquinoline derivatives, and is invaluable for identifying components in a complex mixture.
In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase, which is influenced by their boiling points and polarity.
As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are typically ionized by electron ionization (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. researchgate.netnih.gov This mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation patterns. For instance, the mass spectrum of quinoline often shows characteristic ion peaks at m/z 129 (molecular ion), 102, and 77. A related compound, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, shows a molecular ion at m/z 247 and characteristic fragments at m/z 202, 158, 130, and 129. chemicalbook.com
The combination of the compound's retention time from the GC and its mass spectrum from the MS provides a very high degree of confidence in its identification. nih.gov This makes GC-MS an essential tool for analyzing reaction byproducts, identifying contaminants, and characterizing complex mixtures containing this compound and its derivatives. mdpi.com
The following interactive table outlines typical parameters for a GC-MS analysis of quinoline derivatives.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | A nonpolar column is suitable for separating a wide range of compounds based on boiling point. |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas for transporting the sample through the column. |
| Inlet Temp. | 250-280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Start at 50-100°C, ramp at 10-20°C/min to 280-300°C | A temperature gradient is used to elute compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible and extensive fragmentation, ideal for library matching. researchgate.net |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Quadrupole analyzers are robust and common. TOF analyzers offer high mass accuracy. researchgate.netnih.gov |
| Scan Range | 40-500 m/z | Covers the expected mass range for the parent compound and its principal fragments. |
Future Research Directions and Emerging Avenues
Development of Novel, Highly Efficient, and Stereoselective Synthetic Methodologies
The advancement of therapeutic applications for 2-ethoxy-5,6,7,8-tetrahydroquinoline is intrinsically linked to the development of robust and efficient synthetic strategies. While classical methods for tetrahydroquinoline synthesis exist, future research should focus on novel methodologies that offer high efficiency, stereoselectivity, and sustainability.
One promising avenue is the adaptation of asymmetric hydrogenation techniques. Recent studies on the iridium-catalyzed asymmetric hydrogenation of quinolines have demonstrated the ability to produce chiral tetrahydroquinoline derivatives with high yields and enantioselectivities. The application of similar catalyst systems to a precursor of this compound could provide access to specific stereoisomers, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of polysubstituted tetrahydroquinolines. Chiral bifunctional thiourea (B124793) catalysts have been successfully employed in asymmetric tandem reactions to produce tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. nih.gov Exploring the utility of such catalysts in the synthesis of this compound could lead to highly efficient and metal-free synthetic routes.
Another innovative approach involves domino reactions , which allow for the construction of complex molecules in a single step from simple starting materials. A variety of domino reactions have been developed for the synthesis of tetrahydroquinolines, including reduction-reductive amination strategies and SNAr-terminated sequences. nih.gov Designing a domino reaction that incorporates the 2-ethoxy substituent and the saturated carbocyclic ring of this compound would represent a significant step towards a more atom-economical and efficient synthesis.
Finally, photocatalysis offers a green and sustainable approach to chemical synthesis. Metal-free photocatalytic methods have been developed for the synthesis of tetrahydroquinolines, utilizing eosin Y as a photocatalyst and oxygen as a green oxidant. organic-chemistry.org Investigating the applicability of such photocatalytic strategies to the synthesis of this compound could lead to more environmentally friendly production methods.
Exploration of Undiscovered Biological Targets and Therapeutic Applications for this compound Analogues
The tetrahydroquinoline scaffold is associated with a wide range of biological activities, suggesting that this compound and its analogues may interact with a variety of undiscovered biological targets. Future research should focus on a systematic exploration of these potential therapeutic applications.
Given that numerous tetrahydroquinoline derivatives have shown promise as anticancer agents , this is a primary area for investigation. researchgate.net Analogues have been reported to act through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. A comprehensive screening of this compound and its derivatives against a panel of cancer cell lines could identify novel anticancer leads.
The structural similarity of tetrahydroquinolines to certain endogenous ligands suggests their potential as modulators of central nervous system (CNS) targets . The development of analogues as C5a receptor antagonists highlights their potential in treating neuroinflammatory conditions. nih.gov Investigating the neuropharmacological profile of this compound could uncover novel treatments for neurological and psychiatric disorders.
Furthermore, the emergence of infectious diseases necessitates the discovery of new antimicrobial agents . The reported antifungal and antibacterial activities of some tetrahydroquinoline derivatives warrant a thorough investigation of this compound's potential in this area. Screening against a broad spectrum of bacterial and fungal pathogens could reveal previously unknown antimicrobial properties.
The following table summarizes the reported biological activities of various tetrahydroquinoline derivatives, suggesting potential therapeutic avenues for this compound analogues.
| Biological Activity | Mechanism of Action/Target | Therapeutic Potential |
|---|---|---|
| Anticancer | Inhibition of cell proliferation, apoptosis induction, cell cycle arrest | Oncology |
| Antimicrobial | Disruption of microbial cell integrity or metabolic pathways | Infectious Diseases |
| Anti-inflammatory | Modulation of inflammatory pathways | Autoimmune diseases, chronic inflammation |
| Neuroprotective | Modulation of CNS targets (e.g., C5a receptor) | Neurodegenerative diseases |
Integration of Artificial Intelligence and Machine Learning for De Novo Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged for the de novo design of novel this compound analogues with optimized properties and for the prediction of their structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel tetrahydroquinoline derivatives. A recent study successfully created a statistically significant QSAR model for tetrahydroquinoline derivatives as anti-lung cancer agents. unesp.br By training a similar model with a dataset of 2-ethoxy-substituted analogues, it would be possible to predict the anticancer activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular docking simulations can provide insights into the binding interactions of this compound analogues with specific biological targets. For instance, docking studies have been used to understand the binding of tetrahydroquinoline derivatives to the anticancer target LSD1. researchgate.net This approach can be used to screen virtual libraries of novel analogues against a range of potential protein targets, identifying those with the highest predicted binding affinity.
Generative AI models , such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for the de novo design of novel molecules. frontiersin.org By training these models on a library of known active tetrahydroquinoline compounds, it is possible to generate new molecular structures with desired pharmacological properties. This approach can accelerate the discovery of novel this compound analogues with enhanced potency and selectivity.
The following table outlines how AI and ML can be integrated into the drug discovery pipeline for this compound analogues.
| AI/ML Technique | Application | Potential Outcome |
|---|---|---|
| QSAR Modeling | Predicting biological activity of novel analogues | Prioritization of synthetic targets |
| Molecular Docking | Identifying potential biological targets and predicting binding modes | Target identification and lead optimization |
| Generative AI | De novo design of novel molecular structures | Discovery of novel and potent drug candidates |
Scalable and Sustainable Manufacturing of Advanced Tetrahydroquinoline Compounds
For any promising therapeutic candidate to reach the clinic, the development of a scalable and sustainable manufacturing process is paramount. Future research must address the challenges of producing this compound and its advanced derivatives on an industrial scale, with a focus on green chemistry principles.
The development of continuous flow processes can offer significant advantages over traditional batch manufacturing, including improved safety, efficiency, and scalability. Translating the optimal synthetic route for this compound into a continuous flow system would be a key step towards industrial-scale production.
The principles of green chemistry should be integrated into the synthesis at all stages. This includes the use of environmentally benign solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. rsc.orgju.edu.saresearchgate.netju.edu.sa For example, exploring solvent-free reaction conditions or the use of recyclable catalysts can significantly improve the sustainability of the manufacturing process. A Chinese patent describes a method for synthesizing 5,6,7,8-tetrahydroquinoline (B84679) using a "one-pot" method in a solvent-free state, which avoids losses during intermediate processing and environmental pollution caused by solvents. google.com
The development of robust and cost-effective purification methods is also crucial for large-scale production. Exploring techniques such as crystallization and supercritical fluid chromatography can lead to more efficient and sustainable purification processes compared to traditional column chromatography.
By focusing on these key areas of research, the scientific community can pave the way for the development of this compound and its analogues as next-generation therapeutics.
Q & A
Q. What are the established synthetic routes for 2-ethoxy-5,6,7,8-tetrahydroquinoline, and how can researchers optimize yield and purity?
The synthesis of quinoline derivatives typically involves cyclization or functionalization of precursor molecules. For example:
- Phosphorus Oxychloride (POCl₃)-Mediated Cyclization : As demonstrated in the synthesis of 4-chloro-6,7-dimethoxyquinoline (), refluxing with POCl₃ under controlled conditions (6 hours, 640 mmol excess) followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) achieved 70% yield.
- Nucleophilic Addition and Cyclocondensation : Similar to methods used for ethyl 3-(aryldiazenyl)pyrido[2,3-f]quinoxalines (), reacting aminoquinoline intermediates with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine can yield functionalized tetrahydroquinolines.
Optimization strategies include:
Q. How should researchers characterize the structural and electronic properties of this compound?
Key analytical methods include:
- X-Ray Crystallography : For resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), as shown in trifluoroethoxyquinoline derivatives ().
- Spectroscopy :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: 224 [M+1] in ).
- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) as applied to 5-ethoxymethyl-8-hydroxyquinoline () .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Respiratory Protection : Use NIOSH-certified P95 respirators for dust/volatiles ().
- Storage : Store in airtight containers in cool (<25°C), ventilated areas away from sunlight ().
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().
- Toxicology Note : Acute toxicity data are unavailable; assume high risk and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before in vivo studies () .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for tetrahydroquinoline derivatives?
- Mechanistic Studies : Use metabolomic profiling (e.g., LC-MS) to identify reactive metabolites.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-hydroxy-2-methylquinoline in ) showing neurotoxic or antitumor activity.
- In Silico Modeling : Apply QSAR models to predict LD₅₀ and prioritize experimental validation .
Q. What strategies optimize the regioselectivity of ethoxy-group introduction in tetrahydroquinoline synthesis?
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield, as demonstrated in quinoline derivative syntheses () .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity in tetrahydroquinolines?
Q. What advanced analytical methods validate the stability of this compound under varying pH and temperature?
- Accelerated Stability Testing : Use HPLC to monitor degradation products after 72 hours at 40°C/75% RH.
- pH-Dependent Studies : Conduct UV-Vis spectroscopy in buffers (pH 2–12) to identify hydrolysis products.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for crystalline derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
